

Preliminary safety and toxicity profile of A-304121

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Compound of Interest

Compound Name: A-304121

Cat. No.: B1664735

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A-304121: Preliminary Safety and Toxicity Profile

Disclaimer: Publicly available information regarding the compound "A-304121" is not available. The following document is a representative template designed to illustrate the structure and content of a preliminary safety and toxicity profile for a fictional investigational compound, referred to herein as **A-304121**. The data, experimental protocols, and pathways presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

A-304121 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase Z (TK-Z), a key enzyme implicated in the pathogenesis of certain solid tumors. This document summarizes the preliminary, non-clinical safety and toxicity profile of **A-304121**, based on in vitro and in vivo studies designed to characterize its potential liabilities and establish a safe starting dose for first-in-human clinical trials.

In Vitro Toxicity Profile

Cytotoxicity in Human Cell Lines

The cytotoxic potential of **A-304121** was evaluated against a panel of human cell lines to determine its general and off-target effects.

Table 1: In Vitro Cytotoxicity (IC50) of **A-304121** in Human Cell Lines

Cell Line	Tissue of Origin	IC50 (μM)
HepG2	Liver Carcinoma	> 50
HEK293	Embryonic Kidney	42.8
RPTEC	Renal Proximal Tubule	38.5
hERG-CHO	Ovarian (hERG transfected)	> 30

hERG Channel Inhibition Assay

The potential for **A-304121** to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk, was assessed using an automated patch-clamp assay.

Table 2: hERG Channel Inhibition Data

Compound	IC50 (μM)
A-304121	> 30
Verapamil (Positive Control)	0.08

Genotoxicity: Ames Test

A-304121 was evaluated for its potential to induce mutations in several strains of *Salmonella typhimurium* (TA98, TA100, TA1535, TA1537) in the presence and absence of metabolic activation (S9 fraction).

Table 3: Results of the Bacterial Reverse Mutation (Ames) Test

Strain	Metabolic Activation (S9)	Result
TA98	-	Negative
TA98	+	Negative
TA100	-	Negative
TA100	+	Negative
TA1535	-	Negative
TA1535	+	Negative
TA1537	-	Negative
TA1537	+	Negative

In Vivo Toxicity Profile

Single-Dose Toxicity in Rodents

A single-dose study was conducted in Sprague-Dawley rats to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Table 4: Single-Dose Toxicity of **A-304121** in Rats (14-Day Observation)

Dose (mg/kg)	Route	Key Clinical Observations	Mortality
100	PO	No significant findings	0/10
300	PO	Mild lethargy, resolved within 24h	0/10
1000	PO	Severe lethargy, ataxia, piloerection	2/10
MTD (Estimated)	PO	~300 mg/kg	

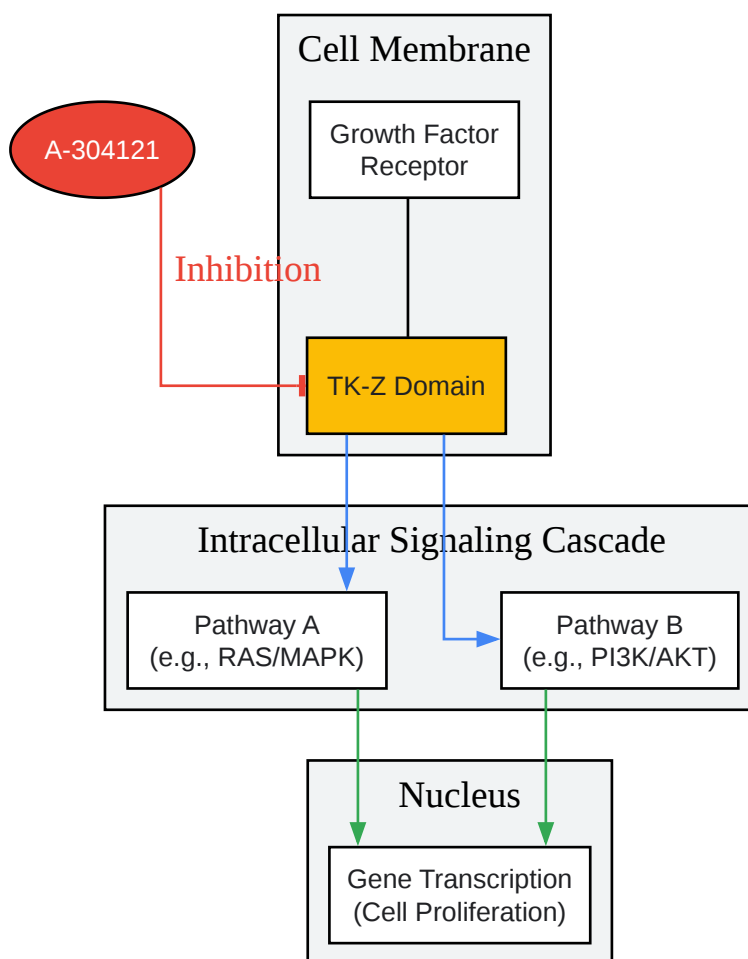
7-Day Repeat-Dose Toxicity in Non-Rodents

A 7-day repeat-dose study was conducted in Beagle dogs to assess the toxicity profile of **A-304121** upon repeated administration.

Table 5: Summary of 7-Day Repeat-Dose Toxicity in Beagle Dogs

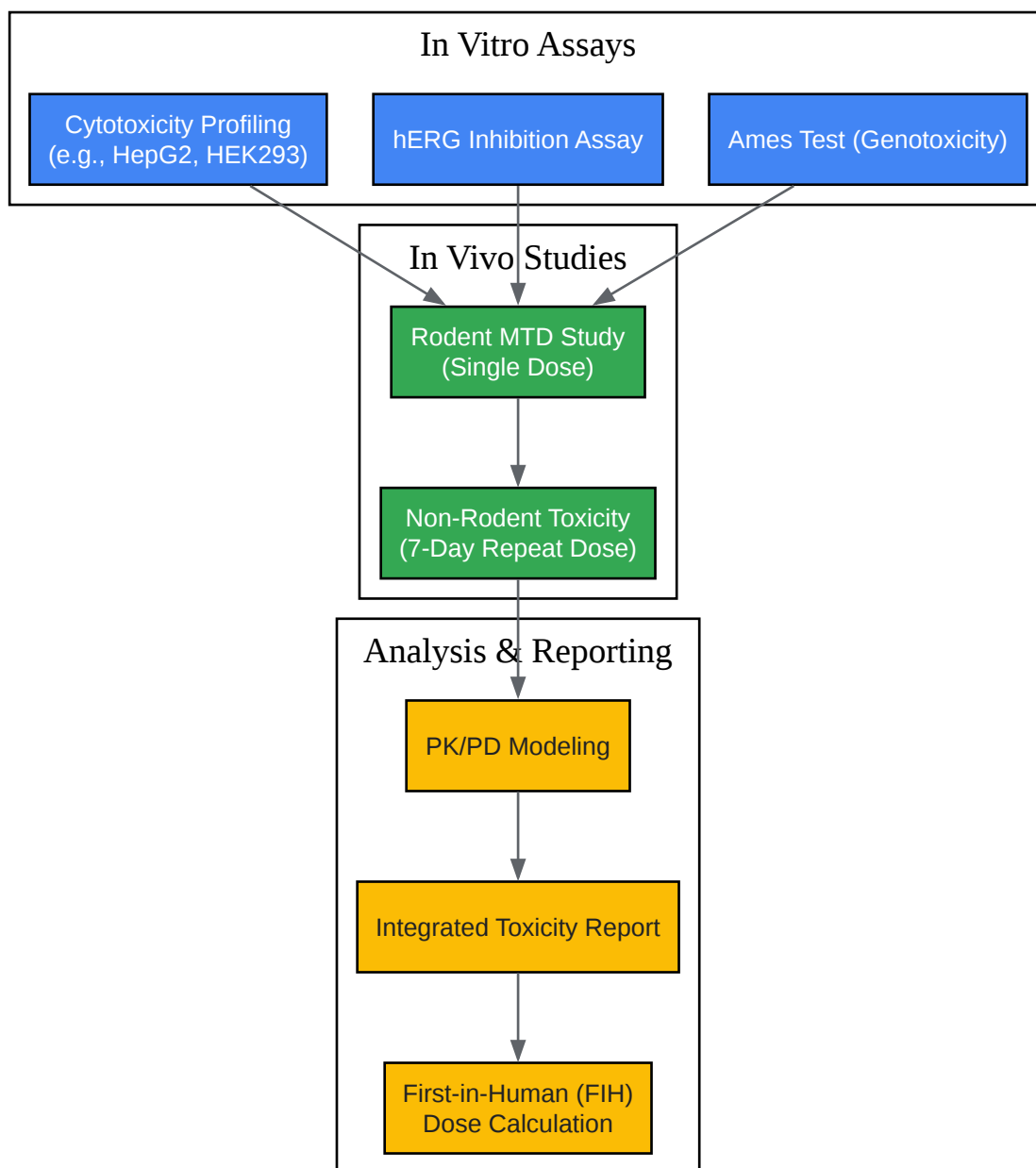
Dose (mg/kg/day)	Key Clinical Pathology Findings	Key Histopathology Findings
10	No significant findings	No significant findings
30	Mild, reversible elevation in ALT and AST	Minimal hepatocellular hypertrophy
100	Moderate (2-3x ULN) elevation in ALT, AST; mild decrease in platelets	Mild to moderate hepatocellular hypertrophy; minimal bile duct hyperplasia
NOAEL (No-Observed-Adverse-Effect Level)	10 mg/kg/day	

Signaling Pathway and Experimental Workflows



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Caption: Hypothetical mechanism of action for **A-304121**.



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Caption: Preclinical safety and toxicity assessment workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay

- Cell Lines: HepG2, HEK293, and RPTEC cells were cultured in recommended media.

- Procedure: Cells were seeded in 96-well plates and allowed to adhere for 24 hours. **A-304121** was added in a 10-point, 3-fold serial dilution and incubated for 72 hours.
- Endpoint: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Data Analysis: Luminescence was read on a plate reader, and data were normalized to vehicle control wells. IC50 values were calculated using a four-parameter logistic curve fit.

hERG Automated Patch-Clamp Assay

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
- Procedure: Whole-cell currents were recorded using an automated patch-clamp system. Cells were exposed to vehicle, **A-304121** (at 0.1, 1, 10, and 30 μ M), and a positive control (Verapamil). A specific voltage protocol was applied to elicit hERG tail currents.
- Endpoint: Inhibition of the hERG tail current was measured.
- Data Analysis: The percent inhibition at each concentration was calculated relative to the vehicle control. The IC50 value was determined by non-linear regression.

7-Day Repeat-Dose Toxicology Study in Beagle Dogs

- Species/Strain: Beagle dogs (n=3/sex/group).
- Dose Groups: Vehicle control, 10, 30, and 100 mg/kg/day.
- Administration: Once daily oral gavage for 7 consecutive days.
- Observations: Clinical signs were recorded daily. Body weight and food consumption were measured throughout the study.
- Clinical Pathology: Blood samples were collected pre-study and on Day 8 for hematology and clinical chemistry analysis.
- Anatomic Pathology: A full necropsy was performed on all animals on Day 8. A comprehensive list of tissues was collected, fixed, and processed for histopathological

examination by a board-certified veterinary pathologist.

- Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the integration of all clinical, clinical pathology, and anatomic pathology findings.
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